

# Fura-2 for Intracellular Calcium Measurement: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Fura-2

Cat. No.: B149405

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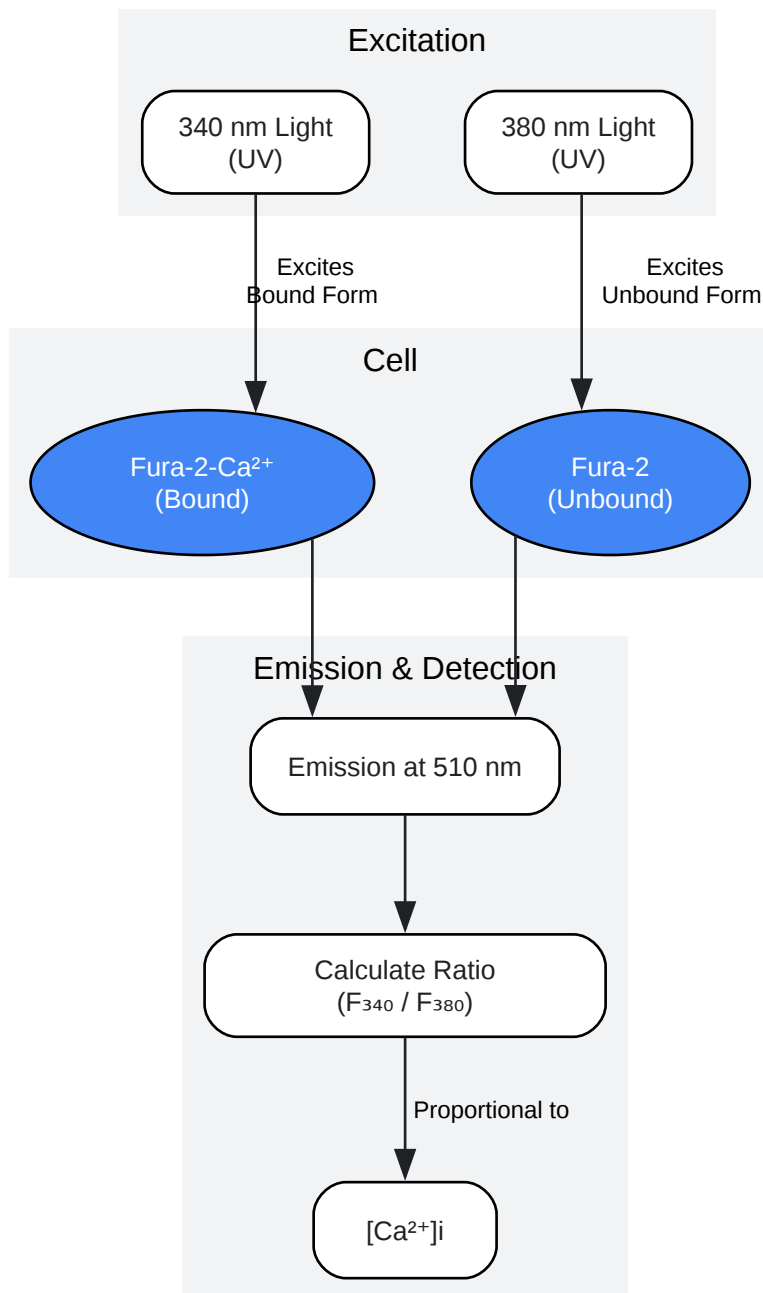
**Fura-2** is a fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentrations ( $[Ca^{2+}]_i$ ).<sup>[1][2]</sup> Developed by Roger Tsien and colleagues in 1985, **Fura-2** has become an essential tool in fields like neuroscience, cardiology, and pharmacology due to its high sensitivity and, most notably, its ratiometric properties.<sup>[1][3]</sup> This guide provides a comparative analysis of **Fura-2**'s application in various cell types, contrasts its performance with alternative indicators, and offers detailed experimental protocols to aid researchers in their experimental design.

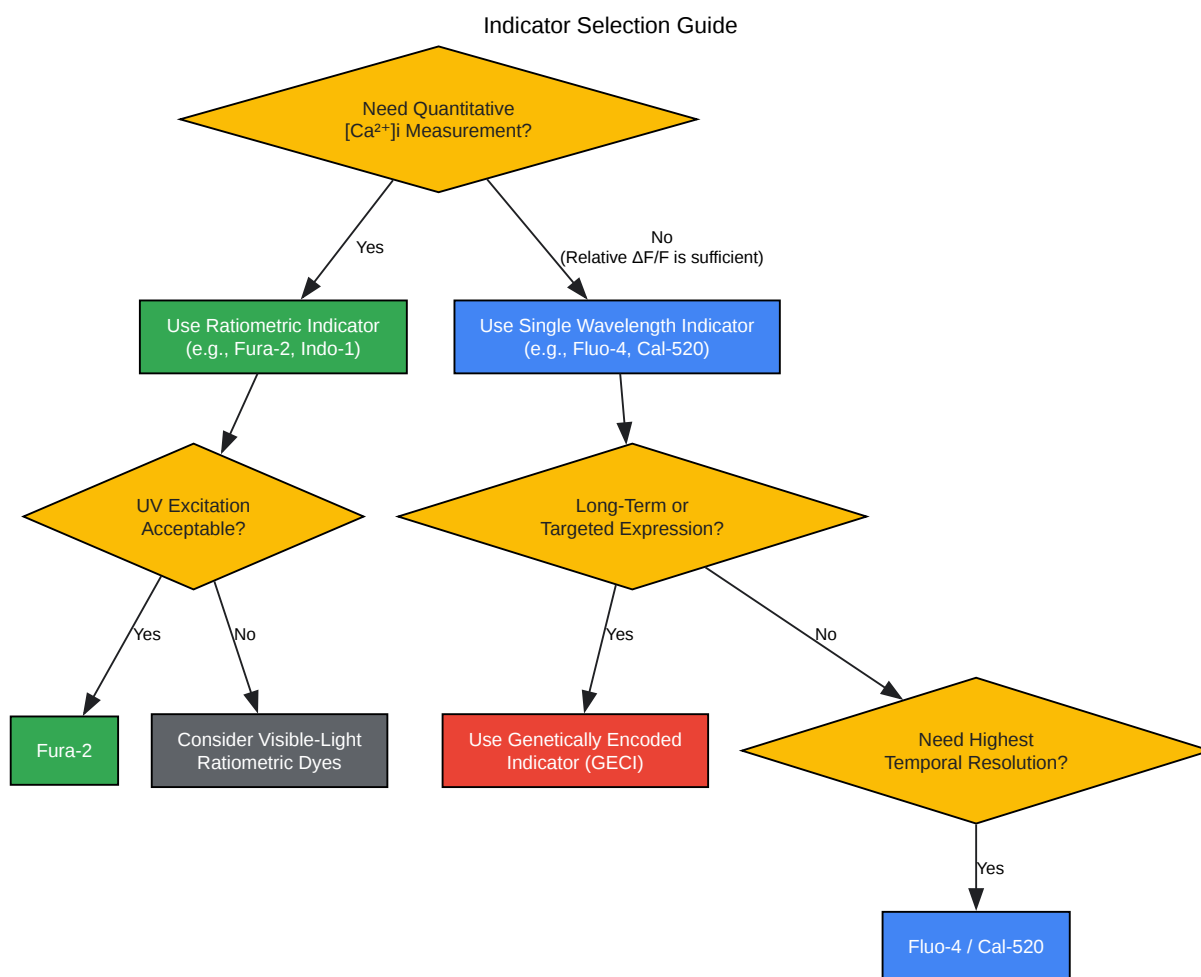
## Principle of Fura-2 Ratiometric Measurement

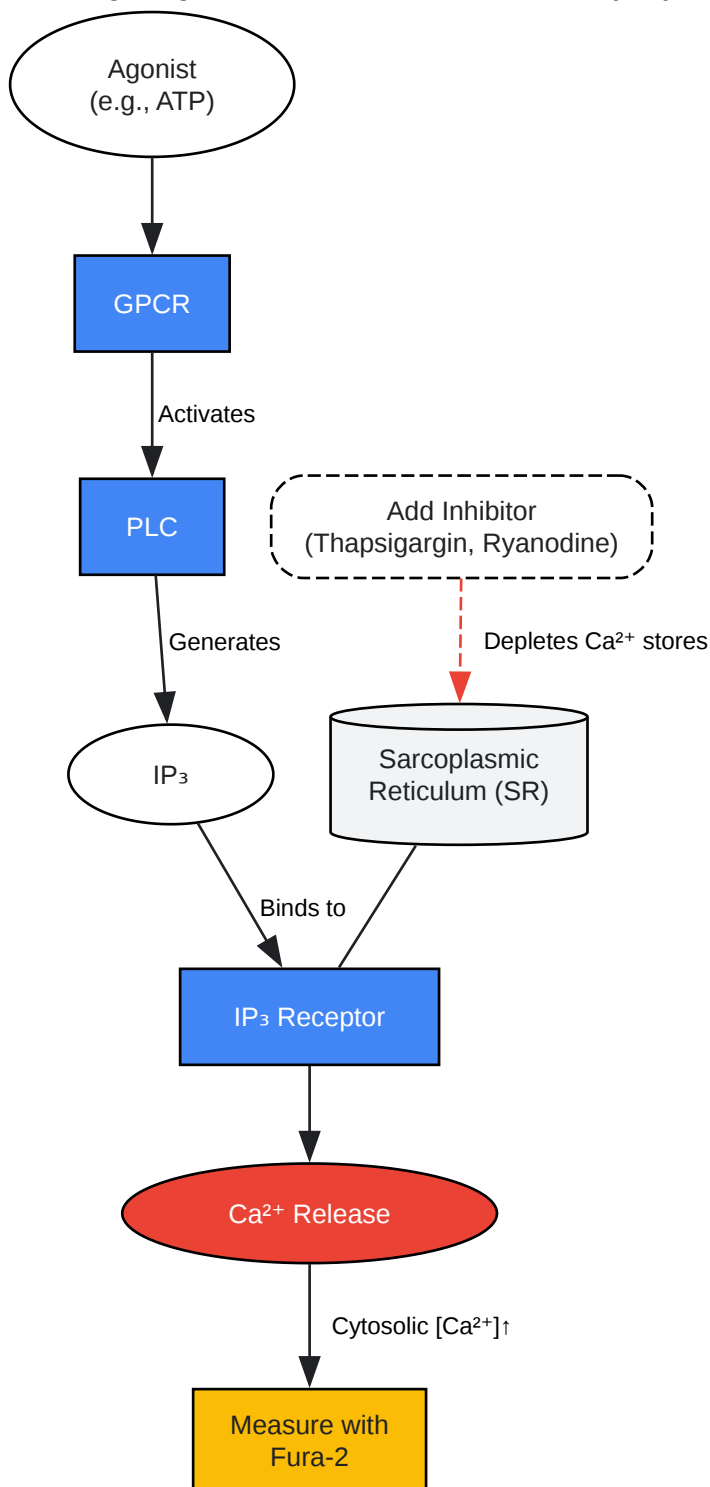
**Fura-2** is a high-affinity calcium indicator that, once inside the cell, exhibits a shift in its fluorescence excitation spectrum upon binding to  $Ca^{2+}$ .<sup>[4]</sup> When unbound, **Fura-2** is maximally excited by light at a wavelength of approximately 380 nm. When bound to calcium, its peak excitation shifts to ~340 nm.<sup>[5]</sup> The emission wavelength remains constant at ~510 nm in both states.<sup>[3]</sup>

By alternately exciting the **Fura-2**-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence emission at 510 nm, a ratio of the two emission intensities ( $F_{340}/F_{380}$ ) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes artifacts arising from variations in dye concentration, cell thickness, uneven dye loading, photobleaching, and dye leakage, leading to more accurate and reproducible  $[Ca^{2+}]_i$  measurements compared to single-wavelength indicators.<sup>[1][2][5]</sup>

## Fura-2 Ratiometric Measurement Principle





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